5,6,7,8-Tetrahydroquinoline-3,4-diamine
Description
Structure
3D Structure
Properties
CAS No. |
151224-98-5 |
|---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h5H,1-4,10H2,(H2,11,12) |
InChI Key |
BKZFAIYIAGITSG-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC=C(C(=C2C1)N)N |
Canonical SMILES |
C1CCC2=NC=C(C(=C2C1)N)N |
Synonyms |
3,4-Quinolinediamine, 5,6,7,8-tetrahydro- |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 5,6,7,8 Tetrahydroquinoline 3,4 Diamine
Nucleophilic Additions and Substitutions Involving Amine Groups
The primary amino groups at the C3 and C4 positions are potent nucleophiles and are the primary sites of reactivity in many transformations. They readily participate in nucleophilic substitution reactions with a variety of electrophilic partners.
Key reactions include:
Acylation: Reaction with acid chlorides or anhydrides leads to the formation of the corresponding amides. This reaction can be a preliminary step before a subsequent cyclization. For instance, acylation of a related 2-amino-3-cyano tetrahydroquinoline with acetyl chloride serves as a pathway to fused pyrimido[4,5-b]quinolines. nih.gov
Reaction with Isocyanates and Isothiocyanates: The amine groups can add to the electrophilic carbon of isocyanates and isothiocyanates to form substituted urea (B33335) and thiourea (B124793) derivatives, respectively. These intermediates are often not isolated but cyclize in situ to form fused heterocyclic systems. nih.govresearchgate.net
These reactions highlight the fundamental nucleophilic character of the diamine moiety, which is pivotal for its use in constructing more elaborate molecular architectures.
Condensation and Cyclization Reactions of the Diamine Moiety
The ortho-diamine arrangement on the pyridine (B92270) ring is a classic structural motif for the synthesis of fused heterocyclic systems through condensation and subsequent cyclization reactions. This reactivity is the most explored and synthetically valuable aspect of 5,6,7,8-tetrahydroquinoline-3,4-diamine and its analogs.
The synthesis of pyrimido[4,5-b]quinolines is a prominent application of the reactivity of ortho-amino substituted tetrahydroquinolines. researchgate.net These fused systems are of significant interest due to their diverse biological activities. The general strategy involves the reaction of the diamine moiety with a reagent that can provide the final carbon atom needed to form the pyrimidine (B1678525) ring.
Studies on the closely related 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) (where the 3-cyano and 2-amino groups function as a precursor to a diamine) demonstrate this principle effectively. This compound reacts with various one-carbon synthons to yield the corresponding tetrahydropyrimido[4,5-b]quinoline core. nih.govresearchgate.net
| Reagent | Conditions | Product | Reference |
| Formic Acid | Reflux | 5-Phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one | nih.gov |
| Formamide | Reflux | 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline | nih.gov |
| Urea | Ethanol/Sodium Ethoxide | 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-one | nih.govresearchgate.net |
| Thiourea | Ethanol/Sodium Ethoxide | 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione | nih.govresearchgate.net |
| Carbon Disulfide | Pyridine | 10-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[4,5-b]quinoline-4(10H)-thione | nih.govresearchgate.net |
This table presents data for the analogous compound 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.
Multicomponent reactions are also a powerful tool for constructing these fused systems, often involving an aldehyde, a 1,3-dicarbonyl compound like dimedone, and an amino-pyrimidine (structurally related to the diamine), which cyclize to form the pyrimido[4,5-b]quinoline skeleton. nih.govnih.govsharif.edursc.org
The reaction of the diamine with 1,2-dicarbonyl compounds is a standard method for forming fused pyrazine (B50134) rings (resulting in pteridine (B1203161) analogs). While specific examples with this compound are not prevalent in the literature, this represents a predictable and important reaction pathway for ortho-diamines.
The reactivity with isothiocyanates is particularly well-documented for analogous systems. As mentioned, the nucleophilic amine attacks the isothiocyanate to form a thiourea derivative. This intermediate can then undergo intramolecular cyclization by attacking a neighboring electrophilic group (like a nitrile) or through other activation methods to yield a fused thiopyrimidine ring. nih.govresearchgate.net For example, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile reacts with phenyl isothiocyanate to form an intermediate thioureido derivative, which readily cyclizes to produce a 4-imino-3-phenyl-2-thioxo-tetrahydropyrimido[4,5-b]quinoline. nih.gov
Oxidation and Reduction Pathways
The reactivity of this compound also involves transformations of the tetrahydroquinoline core itself.
Reduction: The 5,6,7,8-tetrahydroquinoline (B84679) ring system is typically synthesized via the reduction of the corresponding aromatic quinoline (B57606). This is a crucial pathway for accessing the title compound's scaffold. Catalytic hydrogenation is the most common method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel-based catalysts. google.comresearchgate.net The reaction conditions, including temperature, pressure, and catalyst choice, can be tuned to achieve selective reduction of the pyridine ring while leaving the benzene (B151609) ring intact (in the case of quinoline itself) or vice-versa. google.comresearchgate.net Transfer hydrogenation using hydrogen donors like borane-ammonia complex is also an effective method. organic-chemistry.org
Oxidation: The tetrahydroquinoline ring can undergo oxidation, or dehydrogenation, to revert to the fully aromatic quinoline system. This aromatization can be achieved using various oxidizing agents or catalytic systems. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common reagent for such transformations. organic-chemistry.org Catalytic methods, sometimes involving iridium or other transition metal complexes, can also facilitate the acceptorless dehydrogenation of tetrahydroquinolines, releasing hydrogen gas in the process. researchgate.netnih.gov This reversible hydrogenation/dehydrogenation is a topic of interest for hydrogen storage applications. researchgate.net
Mechanistic Investigations of Key Transformations
Mechanistic studies provide insight into the pathways governing the reactivity of this compound and its analogs. The formation of fused pyrimido[4,5-b]quinolines has been a key area of investigation.
In reactions with reagents like urea or thiourea, the proposed mechanism involves an initial nucleophilic attack of one of the amino groups on the carbonyl (or thiocarbonyl) carbon, leading to the loss of ammonia (B1221849) and formation of an intermediate. nih.govresearchgate.net This is followed by an intramolecular cyclization where the second amino group (or a group derived from it) attacks the adjacent electrophilic center (e.g., a nitrile group), leading to the final fused ring system. nih.govsharif.edu
A proposed mechanism for the multicomponent synthesis of pyrimido[4,5-b]quinolines involves an initial Knoevenagel condensation between an aldehyde and a 1,3-dicarbonyl compound. sharif.edu This is followed by a Michael addition of the amino-pyrimidine component. Tautomerization and subsequent intramolecular cyclization and dehydration yield the final product. nih.govsharif.edu
The synthesis of the tetrahydroquinoline ring itself can proceed through various mechanisms, including tandem reactions involving Claisen-Schmidt condensation followed by reductive intramolecular cyclization, which has been studied using operando NMR to identify key intermediates. rsc.org Another pathway involves the generation of aminium radicals which undergo intramolecular C-H amination to form the tetrahydroquinoline ring. nih.gov
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: A proton (¹H) NMR spectrum of 5,6,7,8-Tetrahydroquinoline-3,4-diamine would be expected to show distinct signals corresponding to the aromatic, aliphatic, and amine protons.
Aromatic Region: A single sharp singlet would be predicted for the proton at the C2 position of the pyridine (B92270) ring. Its chemical shift would likely appear in the downfield region (δ 7.0-8.0 ppm) due to the electron-withdrawing effect of the nitrogen atom.
Amine Protons: The protons of the two amine groups (-NH₂) at the C3 and C4 positions would likely appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature but are typically found in the δ 3.0-5.0 ppm range.
Aliphatic Region: The eight protons of the saturated carbocyclic ring (at C5, C6, C7, and C8) would produce complex signals in the upfield region (δ 1.5-3.0 ppm). The protons at C5 and C8, being adjacent to the aromatic ring, would likely resonate at a slightly more downfield position compared to the protons at C6 and C7. These would appear as multiplets due to spin-spin coupling with adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments in the molecule. For this compound, nine distinct carbon signals are expected.
Aromatic Carbons: The five carbons of the pyridine ring (C2, C3, C4, C4a, C8a) would appear in the downfield region (δ 110-160 ppm). The carbons bearing the amine groups (C3 and C4) would be significantly influenced by the nitrogen atoms.
Aliphatic Carbons: The four sp³-hybridized carbons of the saturated ring (C5, C6, C7, C8) would resonate in the upfield region (δ 20-40 ppm).
2D NMR Spectroscopy: To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the connectivity within the C5-C6-C7-C8 aliphatic spin system. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 2 | ~7.5 (singlet) | ~145 |
| 3 | - | ~130 |
| 4 | - | ~135 |
| 4a | - | ~125 |
| 5 | ~2.8 (multiplet) | ~28 |
| 6 | ~1.8 (multiplet) | ~22 |
| 7 | ~1.8 (multiplet) | ~22 |
| 8 | ~2.7 (multiplet) | ~29 |
| 8a | - | ~150 |
| 3-NH₂ | ~4.0 (broad s) | - |
| 4-NH₂ | ~4.5 (broad s) | - |
Note: These are estimated values. Actual chemical shifts may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₃N₃), the molecular weight is 163.22 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 163. As an odd-electron species containing an odd number of nitrogen atoms (three), this molecular ion adheres to the nitrogen rule.
The fragmentation of the molecular ion would provide valuable structural clues. Common fragmentation pathways for related tetrahydroquinoline structures involve the loss of small, stable molecules or radicals.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines.
Retro-Diels-Alder (RDA) Reaction: The saturated six-membered ring could undergo a characteristic RDA fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da).
Loss of Amine/Ammonia (B1221849): Fragmentation involving the loss of an amino radical (-NH₂, 16 Da) or ammonia (-NH₃, 17 Da) could also be observed.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 163 | [C₉H₁₃N₃]⁺ | Molecular Ion (M⁺) |
| 147 | [C₉H₁₁N₂]⁺ | Loss of NH₂ radical |
| 135 | [C₇H₉N₃]⁺ | Loss of C₂H₄ (RDA reaction) |
| 118 | [C₇H₆N₂]⁺ | Further complex rearrangements |
Note: The relative intensities of these peaks would depend on the stability of the resulting fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by absorptions corresponding to its amine and aromatic functionalities.
N-H Stretching: The two primary amine (-NH₂) groups would give rise to characteristic stretches in the 3300-3500 cm⁻¹ region. Typically, primary amines show two bands in this region, corresponding to symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated ring would appear just below 3000 cm⁻¹.
C=C and C=N Stretching: Aromatic ring stretching vibrations for the C=C and C=N bonds of the pyridine ring would be found in the 1500-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine groups typically appears in the 1590-1650 cm⁻¹ range, potentially overlapping with the aromatic ring stretches.
C-N Stretching: The stretching vibrations for the aromatic and aliphatic C-N bonds would be expected in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |
| 3000-3100 | C-H Stretch | Aromatic C-H |
| 2850-2960 | C-H Stretch | Aliphatic C-H |
| 1500-1650 | C=C / C=N Stretch | Aromatic Ring |
| 1590-1650 | N-H Bend | Primary Amine (-NH₂) |
| 1250-1350 | C-N Stretch | Aromatic C-N |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound could be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles.
The analysis would confirm the planarity of the pyridine ring and determine the conformation of the saturated cyclohexene (B86901) ring, which typically adopts a half-chair or sofa conformation in related tetrahydroquinoline structures. Furthermore, X-ray crystallography would reveal the intermolecular interactions, such as hydrogen bonding involving the amine groups, that dictate the crystal packing arrangement in the solid state.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules (molecules that are non-superimposable on their mirror images).
This compound itself is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it would not exhibit a Circular Dichroism spectrum.
However, this technique would be indispensable for assessing the enantiomeric purity of chiral derivatives of this compound. For instance, if a chiral substituent were introduced at one of the amine groups or if a reaction created a stereocenter elsewhere in the molecule, the resulting enantiomers or diastereomers would be distinguishable by CD spectroscopy. Each enantiomer would produce a CD spectrum that is a mirror image of the other, and the intensity of the CD signal could be used to determine the enantiomeric excess (ee) of a sample. This is particularly relevant in the synthesis of asymmetric catalysts or pharmaceutical agents where a single enantiomer is desired. nih.govmdpi.com
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. These calculations can provide insights into orbital energies (HOMO/LUMO), electrostatic potential surfaces, and atomic charges, which are crucial for predicting how a molecule will interact with other chemical species.
As of the latest literature surveys, specific quantum chemical calculations detailing the electronic structure and reactivity parameters for 5,6,7,8-tetrahydroquinoline-3,4-diamine have not been reported. Such studies would be valuable for understanding its chemical behavior, including its susceptibility to electrophilic or nucleophilic attack and its potential as a ligand.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable low-energy arrangements of atoms in a molecule, while molecular dynamics (MD) simulations provide a view of its dynamic behavior over time.
Currently, there are no published studies focusing on the comprehensive conformational analysis or molecular dynamics simulations of this compound. Such investigations would be crucial for understanding how the molecule explores its conformational space, which is a key determinant of its interaction with biological targets. For related compounds, like 5,6,7,8-tetrahydroquinolin-8-one, the partially saturated cyclohexene (B86901) ring has been observed to adopt a sofa conformation.
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a protein target.
While docking studies have been performed on a variety of tetrahydroquinoline derivatives to explore their potential as inhibitors for targets like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), specific docking studies for this compound are not available in the current scientific literature. Such studies would be essential to identify potential biological targets and to guide the development of this compound as a therapeutic agent.
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds in drug discovery.
QSAR studies have been conducted on various classes of tetrahydroquinoline derivatives, for instance, to develop models for their activity as Lysine-specific demethylase 1 (LSD1) inhibitors. However, a specific QSAR model for this compound has not been developed, which would require a dataset of structurally related compounds with measured biological activities.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry can be employed to predict the mechanisms of chemical reactions, including the identification of intermediates and the calculation of activation energies through transition state analysis. This information is invaluable for optimizing reaction conditions and for the rational design of synthetic routes.
There are currently no published computational studies that predict the reaction mechanisms or analyze the transition states involved in the synthesis or reactions of this compound. Such theoretical investigations could provide a deeper understanding of its chemical transformations.
Applications and Derivatization in Organic Synthesis
Role as Versatile Building Blocks for Complex Molecules
The 5,6,7,8-tetrahydroquinoline (B84679) nucleus is a privileged scaffold in medicinal chemistry, appearing in compounds with activities such as antibacterial and ion channel modulation. researchgate.net Diamino-substituted quinolines, in particular, serve as crucial intermediates for the synthesis of condensed nitrogen-containing heterocycles. researchgate.net
The strategic placement of two adjacent amine groups in 5,6,7,8-tetrahydroquinoline-3,4-diamine makes it an ideal precursor for the construction of fused heterocyclic rings through condensation reactions with 1,2-dicarbonyl compounds or their equivalents. This reactivity allows for the creation of complex polycyclic systems, which are often explored for novel pharmacological properties. For instance, the reactivity of the amino groups can be harnessed to build fused pyrimidine (B1678525) rings, leading to the formation of pyrimido[4,5-b]quinolines, a class of compounds investigated for antimalarial, anticancer, and anti-inflammatory activities. nih.govresearchgate.net The tetrahydroquinoline backbone provides a rigid, three-dimensional structure that can be systematically decorated, making it a powerful tool for building libraries of compounds for drug discovery.
Application as Chiral Ligands in Asymmetric Catalysis
Chiral diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for transition metals to induce stereoselectivity in a vast array of chemical transformations. mdpi.com While specific research on the 3,4-diamine isomer is not extensively documented, the closely related chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been successfully employed as ligands, demonstrating the profound potential of this structural class in asymmetric synthesis. These ligands chelate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction.
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. mdpi.com Chiral diamine ligands based on the 5,6,7,8-tetrahydroquinoline scaffold have proven to be highly effective in this context.
Detailed research has been conducted on derivatives such as (R)-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)-CAMPY, and its analogues. mdpi.comnih.gov These diamine ligands, when complexed with metals like rhodium and iridium, form potent catalysts for the ATH of cyclic imines, such as 1-aryl substituted-3,4-dihydroisoquinolines. mdpi.commdpi.com These reactions are critical as they produce chiral tetrahydroisoquinoline products, which are key precursors to a wide range of biologically active alkaloids. mdpi.comnih.gov Rhodium catalysts, in particular, have shown high reactivity and enantioselectivity in these transformations. mdpi.comnih.gov The addition of Lewis acids, such as La(OTf)₃, has been shown to enhance the reaction rate without compromising stereoselectivity, allowing for quantitative conversion even with sterically demanding substrates. mdpi.commdpi.com
The research highlights the tunability of the ligand's steric and electronic properties to optimize catalyst performance, opening pathways for the rational design of new catalysts for challenging substrates. mdpi.com
| Catalyst Precursor | Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| [RhCpCl₂]₂ | (R)-CAMPY | 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | >99 | 69 |
| [RhCpCl₂]₂ | (R)-Me-CAMPY | 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | >99 | 59 |
| [Ru(p-cymene)Cl₂]₂ | (R)-CAMPY | 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | 90 | 15 |
| [IrCpCl₂]₂ | (R)-CAMPY | 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | >99 | 45 |
| [RhCpCl₂]₂ with La(OTf)₃ | (R)-CAMPY | 1-(4-Bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | >99 | 62 |
Beyond ATH, chiral diamines are privileged ligands with broad applications in asymmetric synthesis, including Michael additions and aldol condensations. mdpi.com While ATH is the most prominently documented application for 5,6,7,8-tetrahydroquinoline-based diamine ligands, the inherent chirality and chelating ability of these molecules suggest their utility in other asymmetric reactions. For example, related chiral phosphine ligands derived from 5,6,7,8-tetrahydroquinoline-8-ol have been synthesized and used in iridium-catalyzed asymmetric hydrogenation, a related but distinct process from ATH that uses H₂ gas as the reductant. mdpi.com The development of this compound-based ligands could similarly expand the toolbox for other metal-catalyzed C-C and C-N bond-forming reactions where a chiral environment is critical for stereocontrol.
Precursors for Advanced Materials and Chemical Probes
The bifunctional nature of this compound makes it a candidate for the synthesis of advanced materials. The two amine groups can act as reactive sites for polymerization. For example, it could serve as a diamine monomer in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form novel polyamides. The rigid, heterocyclic nature of the quinoline (B57606) backbone would impart specific thermal and mechanical properties to the resulting polymer.
Furthermore, heterocyclic compounds are frequently used as scaffolds for chemical probes due to their unique photophysical properties and ability to interact with biological targets. The tetrahydroquinoline core can be functionalized to create fluorescent sensors or affinity probes for studying biological systems. The diamine moiety provides convenient handles for attaching fluorophores, linkers, or reactive groups necessary for creating such molecular tools.
Strategies for Diversification of this compound Derivatives
The synthetic utility of this compound is greatly enhanced by the availability of strategies to diversify its structure. These strategies allow for the fine-tuning of its properties for specific applications, whether as a ligand, a building block, or a material precursor.
N-Functionalization: The primary amine groups are readily functionalized. They can be acylated with acid chlorides, alkylated with alkyl halides, or reacted with isocyanates and isothiocyanates to form ureas and thioureas, respectively. nih.govresearchgate.net These reactions can lead to the formation of new fused heterocyclic systems, such as pyrimidoquinolines. nih.gov
Use of Protecting Groups: The selective protection of one or both amine groups allows for sequential and site-specific modifications. For instance, using a Boc (tert-butyloxycarbonyl) protecting group on one amine allows the other to be functionalized selectively. Subsequent deprotection reveals the free amine for further transformations, a strategy that opens up avenues for complex, multi-step syntheses. nih.govnih.gov
Modification of the Quinoline Core: Synthetic routes that build the tetrahydroquinoline ring itself can be adapted to introduce a variety of substituents onto the carbocyclic or heterocyclic portion of the scaffold. researchgate.net This allows for the generation of a library of diamine derivatives with diverse steric and electronic properties, which is particularly important for optimizing the performance of chiral ligands in catalysis. mdpi.com
By employing these diversification strategies, chemists can access a wide array of derivatives tailored for specific functions, highlighting the role of this compound as a platform molecule in modern organic synthesis.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic routes is paramount for the advancement of 5,6,7,8-Tetrahydroquinoline-3,4-diamine and its analogs. While various methods exist for creating the core tetrahydroquinoline structure, future research will likely focus on innovative strategies that offer improved yields, stereoselectivity, and greener profiles. nih.gov
Key areas for exploration include:
Domino Reactions: These cascade reactions, which allow for the formation of multiple chemical bonds in a single operation, represent a highly efficient strategy. nih.gov Future work could adapt existing domino strategies, such as reduction-reductive amination or SNAr-terminated sequences, to directly install the 3,4-diamine functionality or a precursor group. nih.gov The advantage lies in excellent atom economy, high selectivity, and reduced waste. nih.gov
Catalytic Systems: The use of novel catalysts, including earth-abundant metals like manganese, is a promising avenue. acs.org For instance, the "borrowing hydrogen" methodology, which uses a manganese(I) PN3 pincer complex, offers an atom-efficient pathway to tetrahydroquinolines with water as the only byproduct. acs.org Adapting such systems could provide a more sustainable route to the diamine target.
Asymmetric Synthesis: Given that biological activity is often chirality-dependent, developing enantioselective syntheses is crucial. nih.govsemanticscholar.org Palladium-catalyzed carboamination reactions have shown success in generating tetrahydroquinolines with quaternary carbon stereocenters in high enantiomeric excess. rsc.org Future efforts could explore chiral ligands and catalysts to control the stereochemistry of substituents on the tetrahydroquinoline ring of the diamine.
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. Exploring the synthesis of this compound using flow reactors could lead to more efficient and reproducible manufacturing processes.
Design of Next-Generation Derivatives with Tuned Activity
The this compound core serves as a versatile scaffold for creating next-generation derivatives with tailored biological activities. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of molecules with enhanced potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com
Future design strategies will likely focus on:
Target-Specific Modifications: As a potential kinase inhibitor, derivatives can be designed to exploit subtle differences in the ATP-binding sites of various kinases to improve selectivity and reduce off-target effects. nih.gov Computational docking studies can predict binding modes and energies, guiding the synthesis of compounds with optimized interactions with target proteins like p38 MAP kinase. researchgate.net
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can modulate the compound's properties. For instance, strategic incorporation of morpholine (B109124) or trifluoromethyl moieties has been shown to enhance the selectivity and potency of tetrahydroquinoline-based mTOR inhibitors. mdpi.com
Scaffold Hopping and Fusion: Exploring related heterocyclic systems or fusing additional rings to the tetrahydroquinoline core can lead to novel chemical entities with unique biological profiles. nih.gov This approach could yield derivatives with entirely new mechanisms of action or improved drug-like properties.
| Derivative Design Strategy | Objective | Example Approach |
| Target-Specific Modification | Enhance potency and selectivity | Modify substituents to optimize interactions within a kinase ATP-binding site. nih.gov |
| Bioisosteric Replacement | Improve pharmacokinetic properties and potency | Introduce groups like trifluoromethyl or morpholine to alter electronics and binding. mdpi.com |
| Scaffold Hopping | Discover novel chemical matter | Synthesize related heterocyclic cores like tetrahydroquinazolines. nih.gov |
| Ring Fusion | Expand chemical space and activity | Create fused systems like pyrimido[4,5-b]quinolines. researchgate.net |
Advanced Mechanistic Elucidation through Omics Technologies
To fully understand the therapeutic potential and possible side effects of this compound derivatives, a deep understanding of their mechanism of action is required. nih.gov Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide powerful, unbiased tools to investigate how these compounds affect biological systems at a molecular level. nih.govmaastrichtuniversity.nl
Future research should leverage these technologies to:
Identify Molecular Targets: By analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) in cells treated with the compound, researchers can generate hypotheses about its primary molecular targets and affected pathways. mdpi.comunimi.it
Uncover Off-Target Effects: Omics approaches can reveal unintended molecular interactions, providing a comprehensive view of a compound's safety profile early in the drug discovery process. nih.govresearchgate.net This is crucial for understanding potential toxicities. maastrichtuniversity.nl
Elucidate Drug Resistance Mechanisms: For derivatives developed as anticancer or antimicrobial agents, omics can be used to study how cells or pathogens develop resistance, informing the design of next-generation compounds or combination therapies. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The vastness of chemical space and the complexity of biological systems make artificial intelligence (AI) and machine learning (ML) indispensable tools for modern drug discovery. astrazeneca.commednexus.org Integrating these computational approaches can significantly accelerate the development of drugs based on the this compound scaffold. nih.gov
Key applications of AI/ML include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of virtual compounds, allowing for the rapid screening of large chemical libraries. nih.govmdpi.com
Generative Chemistry: Deep learning models can design entirely new molecules with desired properties. mdpi.com These generative networks can propose novel derivatives of this compound that are optimized for specific targets. jsr.org
Data Analysis: AI can analyze complex datasets from high-throughput screening and omics studies to identify hidden patterns and correlations, leading to new biological insights and therapeutic hypotheses. astrazeneca.commdpi.com This can help prioritize the most promising drug candidates for further development. nih.gov
Potential for Multidisciplinary Collaborations
Advancing the research and development of this compound from a promising scaffold to a clinical candidate requires a convergence of expertise from various scientific disciplines. nih.govbioengineer.org Fostering multidisciplinary collaborations is essential for success.
Future progress will be driven by partnerships between:
Medicinal and Synthetic Chemists: To design and synthesize novel derivatives and develop efficient production methods. mdpi.com
Computational Scientists: To apply AI/ML for predictive modeling, virtual screening, and data analysis. nih.gov
Biologists and Pharmacologists: To conduct in vitro and in vivo testing, elucidate mechanisms of action, and study efficacy and safety.
Structural Biologists: To determine the three-dimensional structures of the compound bound to its target, providing critical insights for rational drug design.
Clinicians: To translate preclinical findings into human studies and evaluate the therapeutic potential in patients.
Such integrative science, combining fields like protein engineering, medicinal chemistry, and cancer biology, is powerful for tackling significant clinical challenges. bioengineer.org
Q & A
Q. What are the most reliable synthetic routes for preparing 5,6,7,8-tetrahydroquinoline derivatives, and how do substituent positions influence method selection?
The synthesis of tetrahydroquinoline derivatives often involves cyclization strategies using epichlorohydrin with aromatic amines or catalytic hydrogenation of quinoline precursors. Substituent location (e.g., o-, m-, or p-positions) dictates the choice of electrophilic reagents and reaction conditions. For example, bifunctional derivatives require intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine, followed by acid-catalyzed ring closure . Key parameters include temperature (e.g., 80–120°C for epoxypropyl intermediates) and solvent polarity to control regioselectivity.
Q. How can structural characterization of 5,6,7,8-tetrahydroquinoline derivatives be optimized using spectroscopic techniques?
Nuclear Magnetic Resonance (NMR) is critical for confirming ring saturation and substituent orientation. For example, -NMR can distinguish between 1,2,3,4-tetrahydroquinoline (THQ) and 5,6,7,8-THQ based on aromatic proton splitting patterns. Gas chromatography (GC) with flame ionization detection (≥96% purity threshold) is recommended for assessing synthetic yields, while mass spectrometry (MS) confirms molecular weight and fragmentation pathways .
Q. What are the key physicochemical properties of 5,6,7,8-tetrahydroquinoline, and how do they impact experimental handling?
Advanced Research Questions
Q. How do kinetic and mechanistic studies resolve contradictions in hydrodenitrogenation (HDN) pathways involving 5,6,7,8-THQ?
Conflicting reports on rate-limiting steps in HDN (e.g., cracking of 1,2,3,4-THQ vs. hydrogenolysis of o-propylaniline) arise from reaction condition variations. At 350–400°C and 3000 psig H, 5,6,7,8-THQ forms via partial hydrogenation of quinoline, but its subsequent conversion to decahydroquinoline (DHQ) is slower. Time-concentration profiles (batch reactor data) show 5,6,7,8-THQ as a transient intermediate, with DHQ isomers (trans:cis ≈ 5:1) dominating later stages. Kinetic modeling should account for lumped DHQ concentrations and competitive adsorption on catalysts like (Ni)MoS/γ-AlO .
Q. What strategies address analytical challenges in quantifying trace intermediates during tetrahydroquinoline synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal for resolving polar byproducts (e.g., chlorinated intermediates). For air-sensitive boronate esters (e.g., 5,6,7,8-THQ-3-boronic acid pinacol ester), Schlenk-line techniques prevent decomposition. Coupling GC-MS with isotopic labeling (e.g., -quinoline) enhances sensitivity for nitrogen-containing intermediates .
Q. How do structural modifications of 5,6,7,8-THQ derivatives influence their pharmacological activity, such as C5a receptor antagonism?
Substitution at the 2-aryl and 5-amino positions modulates binding affinity. For example, electron-withdrawing groups (e.g., -NO) at the 2-aryl position enhance C5a receptor antagonism by 10-fold (IC < 10 nM). Enantiomeric separation (e.g., chiral HPLC) reveals stereospecific interactions, with (R)-isomers showing superior pharmacokinetic profiles. Structure-activity relationship (SAR) studies recommend balancing lipophilicity (cLogP ≈ 2.5–3.5) and polar surface area (PSA < 80 Å) for blood-brain barrier penetration .
Q. What experimental designs mitigate environmental hazards during large-scale synthesis of tetrahydroquinoline derivatives?
Hazardous byproducts (e.g., chlorinated intermediates) require closed-loop recycling systems. For aquatic toxicity (H402), replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps. Catalytic hydrogenation (H/Pd-C) reduces waste vs. stoichiometric reductants like NaBH. Life-cycle assessment (LCA) tools should evaluate solvent recovery rates (>90%) and energy consumption (kWh/mol) .
Methodological Guidance
- Contradiction Analysis : When conflicting kinetic data arise, compare activation energies (E) via Arrhenius plots and verify catalyst pretreatment (e.g., sulfidation of MoO) to ensure reproducibility .
- Air-Sensitive Intermediates : Use gloveboxes for boronates and quench reactions with degassed methanol to prevent boronate oxidation .
- Scaling Synthesis : Pilot-scale reactors (≥10 L) should maintain agitation rates >500 rpm to avoid hot spots during exothermic cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
